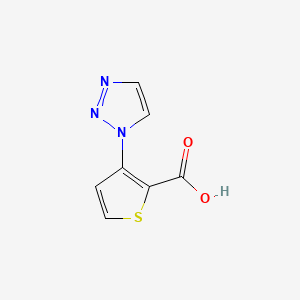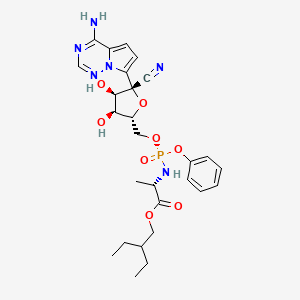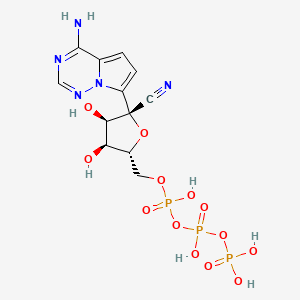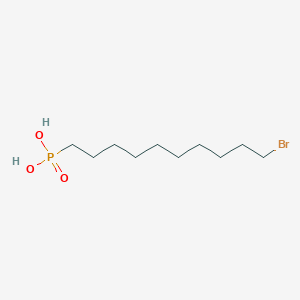
3-羟基异丁酸
描述
Sodium 3-hydroxy-2-methylpropionate, also known as Sodium (S)-β-hydroxyisobutyrate, is a compound with the empirical formula C4H7NaO3 . It is used in stereospecific studies . It is an intermediate in the metabolism of the branched-chain amino acid valine.
Synthesis Analysis
The synthesis of Sodium 3-hydroxy-2-methylpropionate involves asymmetric synthesis of ®‐3‐Hydroxy‐2‐methylpropanoate . The process involves biocatalytic C-C bond reduction .Molecular Structure Analysis
The molecular structure of Sodium 3-hydroxy-2-methylpropionate is represented by the empirical formula C4H7NaO3 . The molecular weight of the compound is 126.09 .科学研究应用
胰岛素抵抗和2型糖尿病的标志物
3-羟基异丁酸是胰岛素抵抗和2型糖尿病的强有力标志物 {svg_1}. 它是支链氨基酸 (BCAA) 缬氨酸的分解代谢中间产物 {svg_2}. 研究表明,在 4,942 名男性和女性的队列中,循环 3-羟基异丁酸水平随着高血糖症和已确诊的 2 型糖尿病水平而升高 {svg_3}.
脂肪细胞代谢的调节剂
3-羟基异丁酸调节白色和棕色脂肪细胞的代谢 {svg_4}. 在分化过程中,白色和棕色脂肪细胞都会上调 BCAA 利用率并释放越来越多的 3-羟基异丁酸 {svg_5}. 向白色和棕色脂肪细胞培养物中添加 3-羟基异丁酸会增加脂肪酸摄取,并以时间依赖的方式调节胰岛素刺激的葡萄糖摄取 {svg_6}.
线粒体功能的调节剂
3-羟基异丁酸治疗会降低白色脂肪细胞的线粒体耗氧量和活性氧的产生,同时提高棕色脂肪细胞的这些指标 {svg_7}. 这表明 3-羟基异丁酸可能是一种新型的脂肪细胞来源的调节剂,它调节与肥胖、胰岛素抵抗和 2 型糖尿病密切相关的脂肪细胞亚型特异性功能 {svg_8}.
BCAA 代谢的指标
3-羟基异丁酸是缬氨酸降解途径中的中间代谢产物 {svg_9}. 缺乏 CoA 使 3-羟基异丁酸能够离开其起源细胞(例如,肝脏、骨骼肌、脂肪细胞),导致血浆浓度约为 10–25 μmol/L {svg_10}. 这使得 3-羟基异丁酸成为 BCAA 代谢的潜在指标。
肥胖的生物标志物
几项研究已记录了肥胖、胰岛素抵抗和 2 型糖尿病患者循环 3-羟基异丁酸浓度的显着增加,类似于 BCAA 本身 {svg_11}. 这表明 3-羟基异丁酸可以作为肥胖的生物标志物。
能量代谢的指标
BCAA 代谢的慢性变化和 3-羟基异丁酸的升高可能反映了能量代谢的慢性紊乱,而这种紊乱是饮食诱导的致病性胰岛素抵抗和 2 型糖尿病的基础 {svg_12}. 这使得 3-羟基异丁酸成为能量代谢的潜在指标。
安全和危害
作用机制
Target of Action
3-Hydroxyisobutyrate, also known as sodium 3-hydroxy-2-methylpropionate, is a specific intermediary metabolite in the degradation of the branched-chain amino acid (BCAA) valine . It primarily targets liver, skeletal muscle, and adipocytes . The compound’s primary role is associated with altered energy metabolism, particularly in the context of obesity and type 2 diabetes .
Mode of Action
In the valine degradation pathway, 3-Hydroxyisobutyrate is formed by the removal of the coenzyme A (CoA) moiety from 3-Hydroxyisobutyrate-CoA, a process catalyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) . Once formed, 3-Hydroxyisobutyrate can leave its cells of origin or enter the tricarboxylic acid (TCA) cycle via further catabolism into methylmalonyl semialdehyde (MMS) toward succinyl-CoA .
Biochemical Pathways
3-Hydroxyisobutyrate is an intermediary metabolite in the valine degradation pathway . It is formed via the removal of the CoA moiety of 3-Hydroxyisobutyrate-CoA by the enzyme HIBCH . The lack of CoA allows 3-Hydroxyisobutyrate to leave its cells of origin (e.g., liver, skeletal muscle, adipocytes), giving plasma concentrations around 10–25 μmol/L . Chronic changes in BCAA metabolism and elevations of 3-Hydroxyisobutyrate may reflect a chronic perturbation in energy metabolism that underlies diet-induced pathogenic insulin resistance and type 2 diabetes .
Pharmacokinetics
It is known that the compound can leave its cells of origin and enter the bloodstream, where it can reach concentrations of around 10–25 μmol/l . This suggests that 3-Hydroxyisobutyrate has a significant bioavailability.
Result of Action
3-Hydroxyisobutyrate has been shown to stimulate fatty acid uptake by acting as a paracrine factor on endothelial cells . It is also involved in insulin signaling in myotubes . Elevated levels of 3-Hydroxyisobutyrate in the bloodstream have been associated with insulin resistance and type 2 diabetes .
Action Environment
The action of 3-Hydroxyisobutyrate is influenced by various environmental factors. For instance, its levels in the bloodstream show a strong and stepwise increase in people with prediabetes and type 2 diabetes, reflecting progression of systemic insulin resistance . Conversely, transient increases in circulatory 3-Hydroxyisobutyrate concentrations during fasting are seen in healthy people, likely as a mechanism that normally contributes to cellular adaptations to fluctuating food intake .
属性
IUPAC Name |
sodium;3-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJZIQZDAZLXEK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342711 | |
| Record name | (±)-Sodium beta-hydroxyisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219589-99-7 | |
| Record name | (±)-Sodium beta-hydroxyisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-HIB produced in the body?
A1: 3-HIB is generated during the catabolism of valine, a branched-chain amino acid. This process primarily occurs in the mitochondria of various tissues, including skeletal muscle and adipose tissue. [, ]
Q2: Does 3-HIB contribute to insulin resistance?
A3: Elevated 3-HIB levels are linked to insulin resistance. Studies suggest that 3-HIB may promote the transport of fatty acids into muscle tissue, leading to lipid accumulation and ultimately contributing to insulin resistance and glucose intolerance. [, , , ] Additionally, reduced expression of the neutral amino acid transporter SLC7A10/ASC-1, which is associated with insulin resistance and obesity, leads to increased net release of 3-HIB from adipocytes. []
Q3: What is the molecular formula and weight of 3-HIB?
A3: The molecular formula of 3-HIB is C4H8O3. Its molecular weight is 104.10 g/mol.
Q4: Is there research available on the material compatibility and stability of 3-HIB under various conditions?
A4: The provided research focuses primarily on the biological and metabolic aspects of 3-HIB. Further investigation is needed to fully understand its material compatibility and stability under various environmental conditions.
Q5: Does 3-HIB exhibit any catalytic properties?
A5: Current research primarily focuses on 3-HIB's role as a metabolite and signaling molecule. Its potential catalytic properties remain an open area for further exploration.
Q6: How do structural modifications of 3-HIB affect its biological activity?
A6: The research provided does not offer specific information about the structure-activity relationship of 3-HIB. Further investigations focusing on structural analogs and their biological effects would be necessary to establish the impact of modifications on its activity.
Q7: What is known about the stability of 3-HIB under different conditions, and are there strategies to improve its formulation?
A7: While the provided research primarily focuses on 3-HIB's biological activity and implications, understanding its stability profile and exploring suitable formulation strategies would be crucial for its potential therapeutic applications.
Q8: What is known about the ADME profile of 3-HIB?
A8: While the research highlights the metabolic origin and activity of 3-HIB, further studies are needed to comprehensively understand its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
Q9: What in vitro and in vivo models have been used to study the effects of 3-HIB?
A12: Researchers have utilized both in vitro and in vivo models to investigate 3-HIB. In vitro studies using adipocyte cultures have revealed its impact on fatty acid uptake and glucose metabolism. [, ] In vivo studies in animal models have demonstrated its association with insulin resistance and glucose intolerance. [] Further research, particularly human clinical trials, would be essential to validate these findings and determine the therapeutic potential of modulating 3-HIB levels.
Q10: Are there known mechanisms of resistance to 3-HIB or cross-resistance with other compounds?
A10: The current research does not provide evidence of specific resistance mechanisms to 3-HIB. As research progresses and potential therapeutic applications are explored, investigating potential resistance mechanisms will be crucial.
Q11: Are there specific drug delivery strategies being explored to target 3-HIB to specific tissues?
A11: The research primarily emphasizes 3-HIB's role as an endogenous metabolite. If therapeutic applications involving 3-HIB manipulation are to be explored, targeted drug delivery strategies might be needed.
Q12: Is 3-HIB considered a potential biomarker for any metabolic disorders?
A16: Yes, elevated 3-HIB levels are associated with insulin resistance, type 2 diabetes, and obesity. [, , ] Studies have shown a positive correlation between circulating 3-HIB concentrations and HOMA2 of insulin resistance. [] Research also suggests its potential as a biomarker for monitoring metabolic changes after bariatric surgery. [] Further research may solidify its role as a diagnostic or prognostic tool.
Q13: What analytical techniques are commonly used to quantify 3-HIB levels?
A17: Gas chromatography-mass spectrometry (GC-MS/MS) is a widely used technique for accurately measuring 3-HIB levels in various biological samples, including blood and cell cultures. [, ] Nuclear magnetic resonance (NMR) spectroscopy is also employed, particularly in metabolomics studies investigating a broader range of metabolites, including 3-HIB. []
Q14: Is there information available regarding the environmental impact and degradation of 3-HIB?
A14: The provided research primarily focuses on the biological aspects of 3-HIB. More comprehensive studies are required to assess its environmental fate, persistence, and potential impact on ecosystems.
Q15: What is known about the dissolution rate and solubility of 3-HIB in different media?
A15: Detailed studies on the physicochemical properties of 3-HIB, including its dissolution and solubility in various solvents, are limited in the provided research. These properties would be critical for understanding its behavior in biological systems and for developing pharmaceutical formulations.
Q16: What methods are employed to validate the analytical techniques used for measuring 3-HIB?
A16: Analytical methods for 3-HIB quantification, like GC-MS/MS, are typically validated for accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification. These validation parameters ensure the reliability and reproducibility of the analytical data.
Q17: How is the quality of 3-HIB controlled during its production or use in research?
A17: If 3-HIB were to be manufactured for research or commercial purposes, stringent quality control measures would be implemented throughout the entire process, from raw material sourcing to final product release.
Q18: Can 3-HIB induce an immune response?
A18: Current research focuses primarily on the metabolic effects of 3-HIB. Further investigation is needed to understand its potential immunogenicity and effects on the immune system.
Q19: Does 3-HIB interact with drug transporters?
A19: The research does not provide specific information about the interaction of 3-HIB with drug transporters. This area requires further investigation, especially if 3-HIB is considered for therapeutic development.
Q20: Can 3-HIB induce or inhibit drug-metabolizing enzymes?
A20: The provided research primarily focuses on the metabolic effects of 3-HIB and its association with insulin resistance. Further studies are needed to understand its potential to modulate drug-metabolizing enzymes.
Q21: What is known about the biocompatibility and biodegradability of 3-HIB?
A25: As a naturally occurring metabolite, 3-HIB is generally considered biocompatible. It is readily metabolized within the body. [] Further studies focusing on its degradation pathways and potential for accumulation would be beneficial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)
![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)







